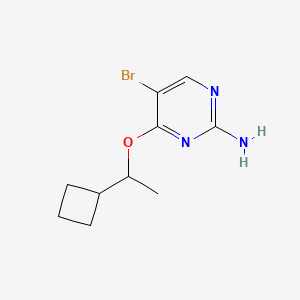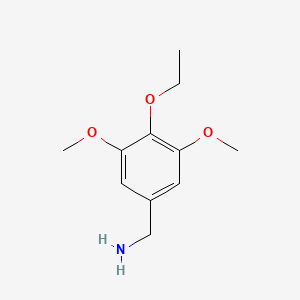![molecular formula C15H13ClO3 B2812778 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 938378-26-8](/img/structure/B2812778.png)
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid consists of a benzene ring substituted with a chlorine atom and an ester group (benzyl oxy group attached to a carboxylic acid). The benzyl group is further substituted with a methyl group .Physical And Chemical Properties Analysis
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid has a molecular weight of 276.71 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Crystallographic and Electronic Structure Studies
A study by Pramanik et al. (2019) on various benzoic acid derivatives, including those with substitutions similar in nature to 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid, utilized X-ray powder diffraction and DFT calculations to analyze crystal structures, molecular electrostatic potentials, and electronic structures. This research highlighted the significance of intermolecular interactions in determining the supramolecular assembly of these compounds, suggesting potential applications in material science and molecular engineering (Pramanik, Dey, & Mukherjee, 2019).
Photocatalytic Degradation Studies
Khodami and Nezamzadeh-Ejhieh (2015) investigated the photocatalytic degradation of benzoic acid derivatives, including structures similar to 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid, using ZnO–SnO2/nano-clinoptilolite systems. Their findings on the efficient degradation of these compounds under UV light exposure might inform environmental remediation techniques, especially in water treatment applications (Khodami & Nezamzadeh-Ejhieh, 2015).
Liquid Crystalline and Fire Retardant Molecules
Jamain, Khairuddean, and Tay (2020) synthesized novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, which included benzoic acid derivatives. This study's approach to incorporating benzoic acid derivatives into complex molecular frameworks for improved material properties could be relevant for developing advanced materials with specific applications in fire safety and display technologies (Jamain, Khairuddean, & Tay, 2020).
Lichen-Derived Depsides
Elix and Wardlaw (2000) isolated and characterized a new chloro-depside from the lichen Hypotrachyna leiophylla, demonstrating the natural occurrence of chlorinated benzoic acid derivatives in lichens. This study suggests potential applications in natural product chemistry and pharmacology, given the diverse biological activities of depsides (Elix & Wardlaw, 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZGELNRDMYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2812696.png)
![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)


![methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B2812705.png)
![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)


![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)

![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)

![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)